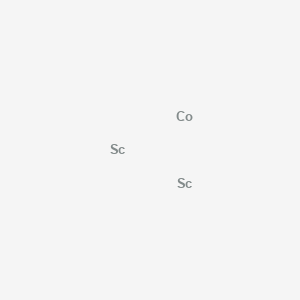

Cobalt;scandium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form complex compounds. Scandium, on the other hand, is a rare earth metal with applications in aerospace and electronics due to its light weight and high strength. The combination of cobalt and scandium in a compound can lead to materials with enhanced properties suitable for advanced technological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cobalt-scandium compounds typically involves the use of high-purity cobalt and scandium salts. One common method is the co-precipitation technique, where cobalt and scandium salts are dissolved in a suitable solvent and then precipitated using a reagent such as oxalic acid. The resulting precipitate is then calcined at high temperatures to form the desired compound .

Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the specific application and desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cobalt-scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form complexes with ammonia, resulting in the displacement of water molecules in the coordination sphere . Scandium, being highly reactive, can form trihalides when reacted with halogens .

Common Reagents and Conditions: Common reagents used in reactions involving cobalt-scandium compounds include halogens, acids, and bases. For instance, scandium reacts with hydrochloric acid to form scandium chloride, while cobalt can react with nitric acid to form cobalt nitrate .

Major Products Formed: The major products formed from reactions involving cobalt-scandium compounds depend on the specific reagents and conditions used. For example, reacting cobalt with ammonia can produce cobalt-ammonia complexes, while reacting scandium with halogens can produce scandium trihalides .

Wissenschaftliche Forschungsanwendungen

Cobalt-scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, cobalt compounds are studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells . In medicine, cobalt-scandium compounds are explored for their use in imaging techniques and as contrast agents in magnetic resonance imaging . In industry, these compounds are used in the production of high-strength alloys for aerospace applications .

Wirkmechanismus

The mechanism of action of cobalt-scandium compounds varies depending on their application. In anticancer research, cobalt compounds exert their effects by inducing cell cycle arrest and promoting apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential . The molecular targets involved include pro-apoptotic proteins such as Bax and Cyt-c, as well as caspases .

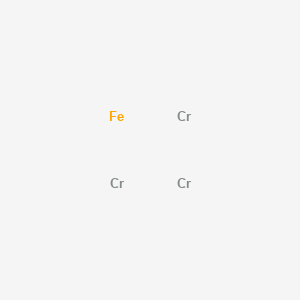

Vergleich Mit ähnlichen Verbindungen

Cobalt-scandium compounds can be compared with other transition metal compounds such as those of titanium, vanadium, and chromium. While all these compounds share some common properties, such as high melting points and the ability to form complex compounds, cobalt-scandium compounds are unique in their combination of magnetic and catalytic properties. Similar compounds include cobalt-iron and scandium-aluminum alloys, which are also used in high-strength applications .

Conclusion

Cobalt-scandium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them suitable for advanced technological applications, and ongoing research continues to uncover new uses and mechanisms of action for these fascinating compounds.

Eigenschaften

CAS-Nummer |

12017-09-3 |

|---|---|

Molekularformel |

CoSc2 |

Molekulargewicht |

148.84501 g/mol |

IUPAC-Name |

cobalt;scandium |

InChI |

InChI=1S/Co.2Sc |

InChI-Schlüssel |

LUKLSVZVYKBDOW-UHFFFAOYSA-N |

Kanonische SMILES |

[Sc].[Sc].[Co] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)

![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)